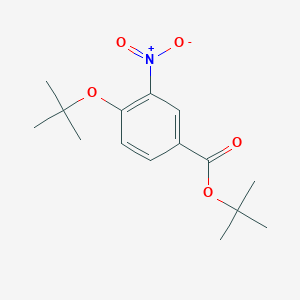

Tert-butyl 4-tert-butoxy-3-nitrobenzoate

Description

Contextualization within Benzoate (B1203000) Ester and Nitroaromatic Chemistry

Benzoate esters are a class of organic compounds that are widely utilized in various fields, from the synthesis of pharmaceuticals to the production of polymers and perfumes. The ester functional group, in general, is a cornerstone of organic synthesis, and benzoates, in particular, are common intermediates due to the stability of the aromatic ring. They can be synthesized through several methods, with the Fischer esterification of benzoic acid and an alcohol being a classic example.

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring, are of immense importance in both industrial and laboratory-scale chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, deactivating it towards electrophilic substitution and directing incoming electrophiles to the meta position. ijrti.org This deactivation is a critical consideration in multi-step syntheses. ijrti.org Furthermore, nitroaromatics are precursors to a vast array of other functional groups, most notably amines, through reduction.

The combination of a benzoate ester and a nitro group on the same aromatic ring, as seen in nitrobenzoates, creates a molecule with tailored electronic properties. Research into substituted nitrobenzoates is often driven by their potential biological activities. For instance, various nitrobenzoate derivatives have been investigated for their activity against M. tuberculosis, with the position and number of nitro groups influencing their efficacy. mdpi.com Studies have shown that compounds with nitro substitution on the aromatic ring are generally more active, with 3,5-dinitro esters showing particularly strong effects. mdpi.com

Significance of the tert-Butyl Ester Moiety in Synthesis

The tert-butyl ester is a widely employed protecting group for carboxylic acids in organic synthesis. fiveable.methieme.de Its primary function is to mask the reactivity of the carboxylic acid group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. fiveable.me The utility of the tert-butyl ester stems from its unique stability and deprotection characteristics.

Several key features make the tert-butyl ester an advantageous protecting group:

Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance, which shields the ester carbonyl from nucleophilic attack under many reaction conditions. fiveable.me

Stability: Tert-butyl esters are remarkably stable to a wide range of reagents, including bases, nucleophiles, and reducing agents. thieme.de This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

Acid-Labile Deprotection: A key advantage of the tert-butyl ester is its facile removal under acidic conditions. thieme.de Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleaves the ester, regenerating the carboxylic acid. fiveable.me This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions.

The synthesis of tert-butyl esters can be achieved through various methods, including the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of an acid catalyst. thieme.de More modern and efficient methods, some utilizing flow microreactor systems, have also been developed. rsc.org

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Key Advantages |

|---|---|---|---|---|

| Methyl Ester | -COOCH3 | MeOH, Acid catalyst | Saponification (e.g., NaOH, H2O) | Simple to introduce |

| Benzyl (B1604629) Ester | -COOCH2Ph | BnOH, Acid catalyst | Hydrogenolysis (H2, Pd/C) | Mild, neutral deprotection |

| tert-Butyl Ester | -COOC(CH3)3 | Isobutene, Acid catalyst or Boc2O | Acid (e.g., TFA, HCl) | Stable to base and nucleophiles |

Role of the tert-Butoxy (B1229062) Ether Group in Aromatic Systems

The tert-butoxy group, -OC(CH3)3, when attached to an aromatic ring, forms an aryl tert-butyl ether. Similar to the tert-butyl ester, the tert-butoxy group can serve as a protecting group for phenols. organic-chemistry.orgpearson.com It renders the hydroxyl group unreactive towards many reagents, allowing for chemical modifications at other positions of the aromatic ring or on other functional groups within the molecule.

The tert-butoxy group is a strong electron-donating group due to the lone pairs on the oxygen atom. This has a significant impact on the reactivity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The bulky nature of the tert-butyl group, however, can provide steric hindrance, influencing the regioselectivity of such reactions.

The introduction of a tert-butoxy group can be achieved by reacting a phenol (B47542) with isobutylene (B52900) in the presence of an acid catalyst. Deprotection to regenerate the phenol is typically accomplished under acidic conditions, similar to the cleavage of tert-butyl esters. The stability of the tert-butyl ether under basic conditions makes it a valuable tool in synthetic strategies that require such reaction environments. researchgate.net

Overview of Research Trends in Substituted Nitrobenzoates

Research into substituted nitrobenzoates is a dynamic area of organic and medicinal chemistry. The electronic properties conferred by the nitro group, combined with the synthetic versatility of the benzoate core, make these compounds attractive scaffolds for the development of new molecules with a wide range of applications.

Current research trends in this area include:

Medicinal Chemistry: A significant focus is on the design and synthesis of nitrobenzoate derivatives with potential therapeutic properties. This includes their investigation as antimicrobial, anticancer, and anti-inflammatory agents. mdpi.com The nitro group can be crucial for the biological activity of these compounds, sometimes acting as a bioreductive trigger. researchgate.net

Materials Science: Substituted nitrobenzoates are explored for their potential use in the development of new materials. Their electronic and optical properties can be tuned by varying the substitution pattern on the aromatic ring, leading to applications in areas such as nonlinear optics and liquid crystals.

Synthetic Methodology: There is ongoing research into novel and more efficient methods for the synthesis of substituted nitrobenzoates. This includes the development of new catalytic systems for nitration and esterification reactions, as well as the exploration of greener and more sustainable synthetic routes. google.com

Chemosensors: The ability of some nitroaromatic compounds to interact with specific analytes has led to their investigation as components of chemical sensors. For example, certain nitrobenzoates have been shown to act as chemoattractants for specific strains of bacteria. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| tert-butyl 4-nitrobenzoate (B1230335) | 19756-72-0 | C11H13NO4 | 223.22 |

| tert-butyl 3-nitrobenzoate | 58656-99-8 | C11H13NO4 | 223.22 |

| Methyl 3-nitrobenzoate | 618-95-1 | C8H7NO4 | 181.15 |

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 4-[(2-methylpropan-2-yl)oxy]-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-14(2,3)20-12-8-7-10(9-11(12)16(18)19)13(17)21-15(4,5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMPJOPTZVBAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153538 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethoxy)-3-nitro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951440-96-2 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethoxy)-3-nitro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethoxy)-3-nitro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 4 Tert Butoxy 3 Nitrobenzoate and Analogues

Strategic Approaches to the tert-Butyl Ester Formation

The introduction of a tert-butyl ester group is a common challenge in organic synthesis due to the steric hindrance of the tert-butyl alcohol and its propensity to undergo elimination to form isobutylene (B52900) under acidic conditions. organic-chemistry.orgasianpubs.org Consequently, specialized methods have been developed to facilitate this transformation efficiently.

Direct Esterification with tert-Butanol (B103910)

Direct esterification of a carboxylic acid with tert-butanol is notoriously difficult using traditional acid catalysts because of the rapid acid-catalyzed dehydration of the alcohol. asianpubs.org However, methods have been developed to circumvent this issue. One approach involves the use of an activating agent for the carboxylic acid in conjunction with a base. For instance, the reaction of 3-Methyl-4-nitrobenzoic acid with benzenesulfonyl chloride in pyridine (B92270) generates a reactive mixed anhydride (B1165640). Subsequent dropwise addition of tert-butanol yields the corresponding tert-butyl ester in high yield. chemicalbook.com This method avoids strongly acidic conditions that would lead to isobutylene formation.

Another strategy employs heterogeneous catalysts. Solid acid catalysts, such as silicotungstic acid supported on bentonite, have been used for the esterification of acetic acid with tert-butanol. asianpubs.org While this demonstrates the principle, the applicability to more complex, sterically hindered benzoic acids requires specific investigation. The key is to use a catalyst that promotes esterification without having significant activity for alcohol dehydration. asianpubs.org

Table 1: Comparison of Direct Esterification Methods for tert-Butyl Esters

| Method | Activating Agent/Catalyst | Base/Solvent | Key Features | Yield |

|---|---|---|---|---|

| Mixed Anhydride | Benzenesulfonyl Chloride | Pyridine | Forms a reactive intermediate; avoids strong acid. chemicalbook.com | 97% (for tert-butyl 3-methyl-4-nitrobenzoate) chemicalbook.com |

Coupling Reagent Mediated Esterification (e.g., DCC)

To overcome the limitations of direct esterification, coupling reagents are frequently employed. The Steglich esterification is a prominent example, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org This method is particularly effective for converting sterically demanding and acid-labile substrates, making it ideal for the synthesis of tert-butyl esters. organic-chemistry.org

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org This intermediate is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive amide ("active ester") that does not undergo intramolecular side reactions and reacts rapidly with the alcohol to form the desired ester and dicyclohexylurea (DCU), which precipitates from the reaction mixture. organic-chemistry.orgorganic-chemistry.org The addition of DMAP significantly accelerates the reaction, suppressing side product formation and allowing for high yields even with sterically hindered alcohols like tert-butanol. organic-chemistry.orgresearchgate.net

Regioselective Introduction of the 4-tert-Butoxy Group

The introduction of the tert-butoxy (B1229062) ether linkage at the 4-position of the benzoate (B1203000) precursor must be conducted with high regioselectivity. This is typically achieved by starting with a precursor containing a hydroxyl group at the target position.

O-Alkylation Strategies Utilizing Precursors with Hydroxyl Functionality

The most direct method for forming the 4-tert-butoxy ether is through the O-alkylation of a 4-hydroxybenzoate (B8730719) precursor, such as tert-butyl 4-hydroxy-3-nitrobenzoate. This reaction, a variation of the Williamson ether synthesis, typically involves deprotonating the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack a tert-butyl electrophile. However, the use of tert-butyl halides is often inefficient due to competing elimination reactions.

A more effective approach for introducing the tert-butyl group involves using isobutylene in the presence of a strong acid catalyst. For the alkylation of phenols, catalysts such as heteropolyacids can be employed. google.comvub.ac.be The reaction of 4-tert-butylphenol (B1678320) with 1-bromobutane (B133212) in the presence of a phase transfer catalyst also provides a model for O-alkylation under basic conditions. researchgate.net For the specific synthesis of a 4-tert-butoxy group, reacting the 4-hydroxy precursor with isobutylene under acidic conditions is a standard industrial method.

Application of Specific tert-Butoxylation Reagents (e.g., N,N-Dimethylformamide Di-tert-Butyl Acetal)

Specialized reagents have been developed for the direct tert-butoxylation of functional groups. N,N-Dimethylformamide di-tert-butyl acetal (B89532) is a versatile reagent used for the protection of various functional groups, including carboxylic acids and alcohols, by converting them into their tert-butyl esters and ethers, respectively. tcichemicals.comsigmaaldrich.comchemimpex.com This reagent effectively acts as a source of tert-butoxy groups under relatively mild conditions. It can be used to synthesize tert-butyl esters from carboxylic acids by heating the mixture, often without additional solvents. tcichemicals.com Its application for the O-alkylation of phenols provides a direct route to tert-butoxy ethers, avoiding the harsh conditions or competing reactions associated with other methods.

Table 2: Reagents for Introduction of tert-Butoxy Group

| Reagent | Precursor Functional Group | Conditions | Application |

|---|---|---|---|

| Isobutylene | Phenolic Hydroxyl | Acid Catalyst (e.g., H2SO4, Heteropolyacids) | Direct O-alkylation. google.comvub.ac.be |

Nitration Strategies for the 3-Nitro Functionality

The final step in the synthesis is the regioselective introduction of a nitro group at the 3-position of the aromatic ring. The starting material for this step would be tert-butyl 4-tert-butoxybenzoate. The directive effects of the existing substituents are crucial for achieving the desired regioselectivity. The 4-tert-butoxy group is a strongly activating, ortho-, para-directing group due to resonance electron donation. The 1-tert-butyl ester group is a deactivating, meta-directing group.

The position ortho to the powerful activating tert-butoxy group (the 3-position) is strongly favored for electrophilic aromatic substitution. The meta-directing influence of the ester group also directs the incoming electrophile away from the 2- and 6-positions and towards the 3- and 5-positions. The combination of these effects strongly favors nitration at the 3-position.

Standard nitrating agents like nitric acid in sulfuric acid can be used, but milder reagents are often preferred to avoid side reactions or hydrolysis of the ester groups. Tert-butyl nitrite (B80452) (t-BuONO) has emerged as a versatile reagent for C-H bond nitration under mild conditions. researchgate.netrsc.org It can be used for the regioselective nitration of various aromatic compounds, including those with sensitive functional groups. researchgate.net The ipso-nitration, where a tert-butyl group is replaced by a nitro group, is a known reaction, particularly in calixarene (B151959) chemistry, often employing reagents like nitric acid in acetic anhydride or tert-butyl nitrite. researchgate.netmdpi.com However, for a substrate lacking a para-tert-butyl group, direct C-H nitration is the expected pathway. The bulky nature of the existing substituents may also play a role in directing the nitration to the less sterically hindered 3-position. stackexchange.com

Electrophilic Aromatic Nitration on Substituted Benzoate Esters

Electrophilic aromatic nitration is a fundamental process for introducing a nitro (NO₂) group onto an aromatic ring. The reaction typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the π-electrons of the aromatic substrate. aiinmr.comyoutube.com For substituted benzoate esters, the standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgmasterorganicchemistry.com

The mechanism proceeds in several steps:

Generation of the Nitronium Ion : Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the linear and highly electrophilic nitronium ion. aiinmr.commasterorganicchemistry.comnumberanalytics.com

Electrophilic Attack : The electron-rich benzene (B151609) ring of the benzoate ester acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. unwisdom.orgnih.gov

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group. This step restores the aromaticity of the ring, yielding the nitroaromatic product. unwisdom.orgmnstate.edu

In the context of Tert-butyl 4-tert-butoxy-3-nitrobenzoate, the substrate for nitration is Tert-butyl 4-tert-butoxybenzoate. The presence of existing substituents on the benzene ring significantly influences the reaction's outcome. stmarys-ca.edu

Regiocontrol in Nitro Group Introduction

The position at which the nitro group is introduced on the benzene ring is dictated by the directing effects of the substituents already present. unwisdom.org These groups can be classified as either activating or deactivating, and as ortho-, para- or meta-directors.

In the precursor molecule, Tert-butyl 4-tert-butoxybenzoate, two substituents govern the regioselectivity:

The tert-butoxy group (-OC(CH₃)₃) : This is a strongly activating group due to the ability of the oxygen atom's lone pairs to donate electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions.

The tert-butyl ester group (-COOC(CH₃)₃) : This is a deactivating group because the carbonyl group is electron-withdrawing. It directs incoming electrophiles to the meta position. rsc.orgunwisdom.org

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. For Tert-butyl 4-tert-butoxybenzoate, the powerful ortho-, para- directing tert-butoxy group at position 4 controls the substitution. Since the para position is already occupied by the ester group, the nitration occurs at one of the ortho positions (positions 3 and 5). Therefore, the major product is Tert-butyl 4-tert-butoxy-3-nitrobenzoate. The steric bulk of the tert-butyl group can also influence the ortho/para ratio in similar reactions, often favoring the para product, but in this case, the directing influence of the activating group is the primary determinant. stackexchange.comlibretexts.org

| Substituent Group | Classification | Directing Influence |

| -OC(CH₃)₃ (tert-butoxy) | Activating | Ortho, Para |

| -COOC(CH₃)₃ (tert-butyl ester) | Deactivating | Meta |

Synthesis of Key Precursors and Advanced Intermediates

Preparation of Substituted Benzoic Acid Derivatives

A key precursor is 4-tert-butoxybenzoic acid. One common route to substituted benzoic acids is the oxidation of alkylbenzenes. For example, p-tert-butylbenzoic acid can be synthesized through the oxidation of p-tert-butyltoluene using air or oxygen in the presence of a cobalt catalyst, such as cobalt acetate (B1210297). google.comresearchgate.net A similar strategy could be envisioned starting from a suitably protected 4-hydroxy-alkylbenzene followed by tert-butylation and oxidation.

Another important precursor is 3-Methyl-4-nitrobenzoic acid, which can be converted to its tert-butyl ester. This transformation can be achieved by reacting the acid with benzenesulfonyl chloride in pyridine, followed by the addition of tert-butanol, to yield tert-butyl 3-methyl-4-nitrobenzoate. chemicalbook.com

Synthesis of tert-Butoxy-Containing Aromatic Building Blocks

The introduction of the tert-butoxy group is a critical step. Aryl tert-butyl ethers can be synthesized from the corresponding phenols. sci-hub.se For instance, 4-tert-butoxybenzoic acid could be prepared from 4-hydroxybenzoic acid. A simple and efficient method involves reacting a phenol (B47542) with tert-butyl bromide in the presence of a catalyst like basic lead carbonate under solvent-free conditions. sci-hub.se This method is highly chemoselective, and other functional groups on the phenol generally remain intact. sci-hub.se Another approach utilizes tert-butyl hydroperoxide (TBHP) with a copper(I) catalyst for a one-step oxidation/tert-butoxylation of certain aryl olefins. acs.org

Optimization of Reaction Conditions and Process Efficiency in Synthesis

To maximize yield, purity, and safety, the optimization of reaction parameters is essential.

Solvent Effects and Temperature Control

The conditions under which nitration is performed can significantly affect the rate, yield, and regioselectivity of the reaction. numberanalytics.com

Temperature Control: Electrophilic nitration is a highly exothermic reaction. Careful temperature control is crucial to prevent overheating, which can lead to the formation of unwanted byproducts through side reactions or multiple nitrations. numberanalytics.com Typically, nitration reactions are conducted at low temperatures, often in an ice bath, to maintain control. For the nitration of methyl benzoate, for example, the temperature is kept below 6 °C during the addition of the nitrating mixture. rsc.org

Solvent Effects: The choice of solvent can impact the reaction by influencing the solubility of the reactants and the stability of the reactive intermediates. numberanalytics.com While the classic nitrating mixture of H₂SO₄/HNO₃ often serves as its own solvent system, other solvents can be employed. For instance, nitration in nitromethane (B149229) has been shown to enhance yield and selectivity because it can stabilize the nitronium ion. numberanalytics.com The solvent can also play a role in the regioselectivity of the reaction, with polar, protic solvents favoring the standard Ingold-Hughes mechanism for deactivated substrates. nih.gov

| Parameter | Effect on Nitration | Optimized Condition Example |

| Temperature | Higher temperatures increase reaction rate but can decrease selectivity and lead to side reactions. | Maintained below 6 °C during reagent addition. rsc.org |

| Solvent | Affects reactant solubility and stability of the nitronium ion, influencing yield and selectivity. | Use of nitromethane can enhance yield and selectivity. numberanalytics.com |

Catalyst Selection and Loading

The selection of an appropriate catalyst and its optimal loading are critical for achieving high yield and selectivity in the synthesis of Tert-butyl 4-tert-butoxy-3-nitrobenzoate and its analogues. The choice of catalyst is dependent on the specific reaction step, namely the nitration of the aromatic ring or the potential etherification of a phenolic precursor.

For the nitration of an activated aromatic ring, such as one bearing a tert-butoxy group, a mixture of concentrated nitric acid and sulfuric acid is the most common and effective nitrating agent. researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. researchgate.net The loading of the catalytic sulfuric acid and the molar ratio of the reactants are crucial for controlling the reaction rate and preventing over-nitration or side reactions. In the nitration of substituted benzoic acids, the amount of sulfuric acid used can be significant, often serving as both a catalyst and a solvent. chemicalbook.com

In the context of synthesizing analogues such as tert-butyl 3-methyl-4-nitrobenzoate, the esterification of the carboxylic acid is a key step. This transformation can be catalyzed by reagents like benzenesulfonyl chloride in the presence of a base like pyridine. researchgate.net

For the alternative synthetic route involving the etherification of a phenolic hydroxyl group with isobutylene, a solid acid catalyst is often employed. Ion-exchange resins, such as sulfonated polystyrene (e.g., Amberlyst-15), are commonly used in commercial etherification processes. academie-sciences.fr These catalysts are typically used in a fixed-bed flow reactor or in a batch reactor at temperatures ranging from 70 to 110°C. researchgate.net

Below is a table summarizing potential catalyst systems and their typical loading for the key reaction types involved in the synthesis of Tert-butyl 4-tert-butoxy-3-nitrobenzoate and its analogues.

| Reaction Type | Catalyst System | Typical Catalyst Loading | Substrate Example | Reference |

| Nitration | Concentrated Nitric Acid / Concentrated Sulfuric Acid | Molar ratio of H₂SO₄ to substrate can be high, acting as solvent | Benzoic Acid | chemicalbook.com |

| Nitration | Nitric Acid in Acetic Anhydride | Acetic anhydride acts as both solvent and promoter | 4-tert-butyl-o-xylene | researchgate.net |

| Esterification | Benzenesulfonyl Chloride / Pyridine | Benzenesulfonyl chloride: ~1.25 molar equivalents | 3-Methyl-4-nitrobenzoic acid | researchgate.net |

| Etherification | Amberlyst-15 (Sulfonated Resin) | Used as a solid catalyst in a packed bed | Glycerol and tert-Butyl Alcohol | researchgate.net |

Purification Methodologies for Synthetic Products

The purification of the final product, Tert-butyl 4-tert-butoxy-3-nitrobenzoate, and its synthetic intermediates is essential to remove unreacted starting materials, catalysts, and byproducts. The primary methods for purifying solid organic compounds like nitroaromatic esters are recrystallization and column chromatography.

Recrystallization is a widely used technique for the purification of crystalline solids. The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For nitrobenzoate derivatives, common recrystallization solvents include ethanol (B145695), methanol (B129727), and mixtures of solvents like hexane (B92381)/ethyl acetate. researchgate.netnjit.edu The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified compound crystallizes out and can be collected by filtration.

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase. njit.educhemicalbook.com For nitroaromatic esters, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or dichloromethane (B109758). wpmucdn.comsilicycle.com The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC), and fractions containing the pure product are collected and combined. For effective separation using flash chromatography, the analyte of interest should ideally have a retention factor (Rf) between 0.1 and 0.4 on a TLC plate with the chosen solvent system. google.com

The following tables provide examples of purification methodologies applied to compounds analogous in structure to Tert-butyl 4-tert-butoxy-3-nitrobenzoate.

Table of Recrystallization Solvents for Analogous Compounds

| Compound | Recrystallization Solvent(s) | Observed Outcome | Reference |

| Tert-butyl 3-methyl-4-nitrobenzoate | Hexane/Ethyl Acetate (4:1) | Crystallized upon cooling of the concentrated organic phase | researchgate.net |

| Methyl 3-nitrobenzoate | Hot Methanol | Crude product was washed with ice-cold methanol before recrystallization | wpmucdn.com |

| Methyl 3-nitrobenzoate | Water/Ethanol mixture | Crude material purified by recrystallization from the mixed solvent system | njit.edu |

| Acetylsalicylic Acid Derivatives | Methanol followed by addition of aqueous phosphoric acid | Improved purity by removing colored impurities |

Table of Column Chromatography Parameters for Analogous Compounds

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Values | Reference |

| Nitroaromatic Esters | Silica Gel | Hexane/Ethyl Acetate | Not specified | wpmucdn.com |

| Nitrophenols | Silica Gel | 50% Dichloromethane/50% Hexanes, gradually changing to 100% Dichloromethane | Not specified | silicycle.com |

| General Analytes | Silica Gel | Optimized based on TLC | Analyte of interest should have Rf of 0.1 - 0.4 for best separation | google.com |

Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Tert Butoxy 3 Nitrobenzoate

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. wikipedia.org Its chemical behavior is central to the synthetic utility of tert-butyl 4-tert-butoxy-3-nitrobenzoate.

Reductions to Amino Functionalities (e.g., Hydrogenation)

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. A common and efficient method for this conversion is catalytic hydrogenation.

This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol (B145695) under neutral conditions. This method is often preferred due to its high efficiency and the clean nature of the reaction, which produces water as the primary byproduct. scielo.org.mx

Alternative reducing agents can also be employed, such as tin (Sn) or iron (Fe) powder in the presence of an acid, like hydrochloric acid (HCl). scielo.org.mx However, catalytic hydrogenation is often favored for its milder conditions, which can help preserve other sensitive functional groups within the molecule, such as the ester and ether linkages.

| Reaction | Reagents and Conditions | Product | Key Findings |

| Catalytic Hydrogenation | H₂, Pd/C, Methanol | Tert-butyl 3-amino-4-tert-butoxybenzoate | Efficient conversion of the nitro group to an amine under neutral conditions, preserving the ester and ether groups. |

| Metal/Acid Reduction | Fe or Sn, HCl | Tert-butyl 3-amino-4-tert-butoxybenzoate | Effective reduction, but the acidic conditions may risk partial hydrolysis of the tert-butyl ester. |

Exploration of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro substituent. wikipedia.org In the case of tert-butyl 4-tert-butoxy-3-nitrobenzoate, the nitro group, positioned ortho to the tert-butoxy (B1229062) group, strongly activates the ring for nucleophilic attack.

The SNAr mechanism involves a two-step process: addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.org For a substitution to occur, a suitable leaving group must be present on the ring, typically at a position ortho or para to the activating nitro group. In this molecule, the tert-butoxy group is a potential, albeit not exceptional, leaving group. Stronger nucleophiles, such as alkoxides or amines, under forcing conditions (e.g., high temperature), could potentially displace the tert-butoxy group. The reaction's feasibility is highly dependent on the nucleophile's strength and the reaction conditions. researchgate.net

| Nucleophile | Potential Leaving Group | Expected Product | Reaction Viability |

| Methoxide (CH₃O⁻) | tert-butoxy | Tert-butyl 4-methoxy-3-nitrobenzoate | Plausible under elevated temperatures; success depends on the relative stability of the leaving group. |

| Ammonia (NH₃) | tert-butoxy | Tert-butyl 4-amino-3-nitrobenzoate | Requires harsh conditions due to the moderate leaving group ability of the tert-butoxy group. |

Oxidative Nitration Processes

While the molecule is already nitrated, the possibility of introducing a second nitro group or undergoing oxidation under nitrating conditions can be considered. The existing substituents—the tert-butoxy (a strong activator) and the tert-butyl carboxylate (a deactivator)—along with the nitro group itself (a strong deactivator), direct the position of any further electrophilic substitution.

Traditional nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, are highly oxidative and may lead to degradation of the substrate rather than selective dinitration. google.com Milder, more selective nitrating agents might be employed to control the reaction. ias.ac.in The strong activation by the tert-butoxy group would direct a second nitro group to the position ortho to it (position 5). However, this position is sterically hindered by the adjacent nitro and tert-butyl ester groups, making the reaction challenging. Furthermore, phenolic compounds, which are structurally related to the tert-butoxy substrate, are known to be sensitive to oxidation during nitration. ias.ac.in Safer and more chemoselective nitrating agents like tert-butyl nitrite (B80452) have been developed for sensitive substrates, which may offer a potential route while minimizing oxidative side reactions. nih.govberkeley.edu

Reactivity at the tert-Butyl Ester Moiety

The tert-butyl ester is a common protecting group for carboxylic acids. Its reactivity is characterized by its stability under basic conditions and its lability under acidic conditions.

Controlled Hydrolysis and Saponification Studies

Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt and an alcohol. operachem.commasterorganicchemistry.com Tert-butyl esters are famously resistant to saponification due to the steric hindrance of the bulky tert-butyl group, which impedes the approach of the hydroxide (B78521) nucleophile to the carbonyl carbon. arkat-usa.orgorganic-chemistry.org This stability allows for selective reactions at other parts of the molecule without affecting the ester.

While standard conditions (e.g., NaOH in aqueous methanol at reflux) may be ineffective, cleavage can sometimes be achieved under more forcing non-aqueous conditions, for example, using potassium hydroxide in tetrahydrofuran (B95107) with a crown ether at high temperatures. arkat-usa.org

Conversely, the tert-butyl ester is readily cleaved under acidic conditions. This proceeds through a mechanism involving protonation of the ester oxygen followed by the formation of a stable tert-butyl carbocation. Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or aqueous phosphoric acid are effective for this deprotection. organic-chemistry.orgorganic-chemistry.org

| Reaction Type | Reagents and Conditions | Product | Key Findings |

| Saponification | NaOH, MeOH/H₂O, Reflux | No reaction or very slow conversion | The tert-butyl ester is highly resistant to standard basic hydrolysis due to steric hindrance. arkat-usa.orgorganic-chemistry.org |

| Acidic Hydrolysis | Trifluoroacetic Acid (TFA), CH₂Cl₂ | 4-tert-butoxy-3-nitrobenzoic acid | Efficient and clean cleavage of the ester under mild acidic conditions. organic-chemistry.org |

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For tert-butyl 4-tert-butoxy-3-nitrobenzoate, acid-catalyzed transesterification is more viable. The mechanism would be similar to that of acidic hydrolysis, where protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by another alcohol (e.g., methanol or ethanol). The reaction is typically driven to completion by using the new alcohol as the solvent.

Base-catalyzed transesterification would be difficult for the same steric hindrance reasons that inhibit saponification. sci-hub.se Specialized catalysts, such as dibutyltin(IV) oxide, have been shown to facilitate the transesterification of esters with electron-withdrawing groups, which could be applicable here. sci-hub.se

| Catalyst | Reagent | Product Example (with Methanol) | Remarks |

| Acid (e.g., H₂SO₄) | Methanol (excess) | Methyl 4-tert-butoxy-3-nitrobenzoate | Equilibrium process driven by the large excess of the new alcohol. |

| Dibutyltin(IV) oxide | Methanol | Methyl 4-tert-butoxy-3-nitrobenzoate | A potential catalytic method for sterically hindered esters. sci-hub.se |

Cleavage of the tert-Butyl Ester for Carboxylic Acid Liberation

The tert-butyl ester group in tert-butyl 4-tert-butoxy-3-nitrobenzoate serves as a common protecting group for the carboxylic acid functionality. Its removal, or deprotection, to liberate the free carboxylic acid, 4-tert-butoxy-3-nitrobenzoic acid, can be accomplished under various conditions, most notably through acid catalysis. acsgcipr.org The stability of the tert-butyl cation intermediate makes this group susceptible to cleavage under acidic conditions that often leave other ester types, such as methyl or ethyl esters, intact. acsgcipr.orgorganic-chemistry.org

The general mechanism for acid-catalyzed cleavage involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to the stability of the tertiary carbocation, the reaction proceeds via cleavage of the alkyl-oxygen bond. This pathway involves protonation of the ether oxygen of the ester, followed by the loss of a stable tert-butyl cation to form the carboxylic acid and isobutylene (B52900) (formed by deprotonation of the cation). acsgcipr.org

| Reagent/System | Typical Conditions | Selectivity & Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM or neat, 0 °C to RT | Strong acid, can cleave other acid-labile groups (e.g., Boc). | acsgcipr.org |

| HCl or H₂SO₄ | Aqueous or in organic solvent | Common, inexpensive strong acids. Equilibrium process, may require excess water. | acsgcipr.org |

| Aqueous Phosphoric Acid | Mild and environmentally friendly. | High-yielding and tolerates many other protecting groups like Cbz, TBDMS, and benzyl (B1604629) esters. | organic-chemistry.orgorganic-chemistry.org |

| Silica (B1680970) Gel | Refluxing toluene | A mild and selective method; can be selective over tert-butyl ethers depending on the substrate. | researchgate.netlookchem.com |

| Zinc Bromide (ZnBr₂) | DCM | Lewis acid condition; selectivity can be an issue with other protecting groups like N-Boc. | researchgate.net |

| Magic Blue (MB•+) / Triethylsilane | Mild conditions | Catalytic radical cation-mediated cleavage of the C-O bond. | acs.org |

Transformations Involving the 4-tert-Butoxy Ether Substituent

The 4-tert-butoxy group is an ether linkage that, similar to the tert-butyl ester, can be cleaved under acidic conditions. libretexts.org The mechanism of this cleavage is highly dependent on the structure of the ether. For tert-butyl ethers, the reaction proceeds through a pathway that can accommodate the formation of a stable tertiary carbocation. wikipedia.orglibretexts.org

Upon treatment with a strong acid, such as HBr or HI, the ether oxygen is protonated to form an oxonium ion. wikipedia.org This protonation makes the oxygen a better leaving group. Subsequently, the C-O bond cleaves via a unimolecular (Sₙ1 or E1) mechanism. libretexts.orgopenstax.org The departure of the alcohol (4-hydroxy-3-nitrobenzoate derivative) results in the formation of the stable tert-butyl cation. This cation can then be trapped by a nucleophile (like Br⁻ in an Sₙ1 reaction) to form a tert-butyl halide, or it can lose a proton (in an E1 reaction) to form isobutylene. libretexts.orglibretexts.org These reactions are often rapid and can occur at moderate temperatures due to the stability of the carbocation intermediate. libretexts.orgopenstax.org

Various reagents have been developed for the cleavage of tert-butyl ethers, offering different levels of selectivity. organic-chemistry.org While strong Brønsted acids are common, Lewis acids and other catalytic systems can also be effective. researchgate.net For example, systems like CeCl₃·7H₂O/NaI have been shown to be suitable for the deprotection of t-butyl ethers. organic-chemistry.orgresearchgate.net The choice of reagent is critical when selective cleavage of the ester is desired over the ether, or vice versa, as both groups are acid-labile. lookchem.com

The 4-tert-butoxy substituent significantly influences the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). The oxygen atom of the ether group possesses lone pairs of electrons that can be donated to the benzene ring through resonance. This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus activating it towards electrophilic attack.

However, the tert-butyl portion of the group is sterically bulky. ucalgary.ca This large size creates significant steric hindrance at the adjacent ortho positions (positions 3 and 5). numberanalytics.comyoutube.com In the case of tert-butyl 4-tert-butoxy-3-nitrobenzoate, one ortho position (position 3) is already occupied by a nitro group. The other ortho position (position 5) is sterically shielded by the bulky tert-butyl group, which can hinder the approach of an incoming electrophile. ucalgary.calibretexts.org

| Factor | Effect of the 4-tert-Butoxy Group | Impact on Aromatic Reactivity |

|---|---|---|

| Electronic Effect | Resonance donation from oxygen lone pairs (+R effect). | Activates the aromatic ring, increasing the rate of electrophilic substitution. Directs incoming electrophiles to the ortho and para positions. |

| Steric Effect | The large tert-butyl group creates significant steric bulk. | Hinders attack at the adjacent ortho position (position 5), potentially reducing the rate of substitution at that site and influencing regioselectivity. |

Free Radical Chemistry and Peroxide Interactions

The tert-butoxy group can be a source of the tert-butoxy radical (t-BuO•), a key reactive intermediate in many chemical processes. princeton.edu These radicals are commonly generated from the thermal or photochemical decomposition of tert-butyl peroxides, such as di-tert-butyl peroxide or tert-butyl hydroperoxide (TBHP), often facilitated by metal catalysts. nih.gov For instance, the reaction of TBHP with a Cu(I) salt generates a tert-butoxy radical along with a Cu(II) species. nih.gov

Once formed, the tert-butoxy radical is highly reactive and can participate in several characteristic reactions: princeton.edu

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule (R-H) to form tert-butyl alcohol and a new radical (R•). This is a very common pathway. acs.orgrsc.org

Addition to Unsaturated Systems: It can add to double or triple bonds, forming a new carbon-centered radical. acs.org

β-Scission (Fragmentation): The tert-butoxy radical can undergo fragmentation to yield a methyl radical (•CH₃) and an acetone (B3395972) molecule. This process is generally slower than hydrogen abstraction but can become significant at higher temperatures or when catalyzed by certain metals, such as iron. nih.gov

The specific reaction pathway taken by the tert-butoxy radical is influenced by factors such as temperature, solvent, and the nature of the substrates present. acs.orgresearchgate.net

Tert-butoxy radicals are pivotal intermediates in various oxidative reactions, most notably the Kharasch-Sosnovsky reaction. chem-station.comwikipedia.org This reaction accomplishes the allylic oxidation of olefins to form allylic esters, typically using a tert-butyl perester (like tert-butyl peroxybenzoate) as the oxidant and a copper salt as the catalyst. chem-station.comvander-lingen.nl

The widely accepted mechanism for the Kharasch-Sosnovsky reaction begins with the interaction of the copper(I) catalyst with the tert-butyl perester. wikipedia.orgvander-lingen.nl This interaction facilitates the homolytic cleavage of the weak O-O bond in the perester, generating a tert-butoxy radical and a copper(II) carboxylate species. wikipedia.org

Mechanism Steps in Kharasch-Sosnovsky Reaction:

Initiation: A Cu(I) species reacts with t-BuOOBz to form a Cu(II)OBz species and a tert-butoxy radical (t-BuO•). vander-lingen.nl

Hydrogen Abstraction: The highly reactive tert-butoxy radical abstracts an allylic hydrogen from the olefin substrate, generating tert-butyl alcohol and a resonance-stabilized allyl radical. nih.gov

Oxidation & Product Formation: The allyl radical is then oxidized by the Cu(II) species to an allyl cation, which subsequently combines with the benzoate (B1203000) to form the allylic benzoate product, regenerating the Cu(I) catalyst. Alternative proposals suggest the formation of a Cu(III) intermediate that undergoes reductive elimination to yield the product. chem-station.comvander-lingen.nlnih.gov

The generation of the tert-butoxy radical is the key step that initiates the C-H functionalization process, making reactions involving tert-butyl peresters relevant to the broader chemistry of compounds containing tert-butoxy moieties. chem-station.comacs.org

Metal-Catalyzed Reactions and Ligand Interactions

The reactivity of tert-butyl 4-tert-butoxy-3-nitrobenzoate is significantly influenced by the choice of metal catalyst and the associated ligands. These components work in concert to activate the substrate and facilitate the formation of new chemical bonds, leading to a diverse array of functionalized products. The following subsections detail the specific applications of palladium and copper catalysts in the transformation of this nitroaromatic ester.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are renowned for their versatility in forging carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. While direct cross-coupling with the nitro group of an aryl nitro compound is a challenging transformation, recent advancements have demonstrated its feasibility. This typically involves the oxidative addition of the palladium(0) catalyst into the carbon-nitro bond, a step that is often sterically and electronically demanding.

For nitroarenes in general, the success of such couplings is highly dependent on the selection of appropriate ligands that can facilitate this difficult oxidative addition step. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., BrettPhos), have been shown to be effective in promoting the reactivity of palladium catalysts in the activation of C-NO2 bonds. These ligands stabilize the low-valent palladium center and promote the oxidative addition process, which is often the rate-limiting step in the catalytic cycle.

While specific studies detailing the palladium-catalyzed cross-coupling of tert-butyl 4-tert-butoxy-3-nitrobenzoate are not extensively documented in publicly available literature, the general principles of nitroarene cross-coupling suggest that this substrate could potentially participate in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings under carefully optimized conditions. The tert-butoxy and tert-butoxycarbonyl groups would likely influence the electronic nature of the aromatic ring and could sterically hinder the approach of the bulky catalyst-ligand complex.

A hypothetical palladium-catalyzed Suzuki-Miyaura coupling of tert-butyl 4-tert-butoxy-3-nitrobenzoate with an arylboronic acid is presented below to illustrate the potential transformation.

Hypothetical Reaction Data: Palladium-Catalyzed Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)2 | BrettPhos | K3PO4 | Toluene | 110 | - |

| 2 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 100 | - |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the searched literature.

Copper-Catalyzed Transformations

Copper catalysts offer a complementary approach to the functionalization of nitroaromatic compounds. Copper-catalyzed reactions can proceed through different mechanistic pathways compared to palladium, often involving single-electron transfer (SET) processes or the formation of organocopper intermediates.

In the context of tert-butyl 4-tert-butoxy-3-nitrobenzoate, copper catalysis could be employed for various transformations. One potential application is the reduction of the nitro group to an amine. Copper nanoparticles, in conjunction with a reducing agent like sodium borohydride (B1222165) (NaBH4), have been shown to be effective catalysts for the reduction of aromatic nitro compounds. The catalytic cycle is thought to involve the adsorption of the nitro compound and the reducing agent onto the surface of the copper nanoparticles, facilitating electron transfer and subsequent reduction.

Another area of potential copper-catalyzed transformation is in coupling reactions. While less common than palladium for C-C bond formation with nitroarenes, copper catalysis is well-established for Ullmann-type couplings, which form carbon-heteroatom bonds (C-N, C-O, C-S). It is conceivable that under specific conditions, the nitro group of tert-butyl 4-tert-butoxy-3-nitrobenzoate could be displaced by a nucleophile in a copper-catalyzed process, although this would likely require harsh reaction conditions.

The following table outlines potential copper-catalyzed transformations of tert-butyl 4-tert-butoxy-3-nitrobenzoate based on known reactivity of similar compounds.

Potential Copper-Catalyzed Transformations

| Reaction Type | Copper Catalyst | Reagents | Product Type |

| Nitro Reduction | Cu Nanoparticles | NaBH4 | Arylamine |

| Ullmann Condensation | CuI | Amine, Base | N-Aryl Amine |

| Ullmann Ether Synthesis | CuI | Phenol (B47542), Base | Diaryl Ether |

Note: This table represents potential reactions based on general copper catalysis principles and does not reflect experimentally verified transformations for the specific substrate.

Investigating Substrate-Catalyst Complex Formation

The formation of a complex between the substrate and the metal catalyst is a critical initial step in any catalytic cycle. The nature of this interaction dictates the subsequent reactivity and the ultimate outcome of the reaction. For tert-butyl 4-tert-butoxy-3-nitrobenzoate, the formation of a substrate-catalyst complex would involve the coordination of the aromatic ring, the nitro group, or the ester carbonyl group to the metal center.

In the case of copper catalysis, particularly in nitro group reductions, the interaction is often described as the adsorption of the nitro group onto the surface of the copper catalyst. The oxygen atoms of the nitro group can coordinate to the copper atoms on the catalyst surface, weakening the N-O bonds and making the nitro group more susceptible to reduction. Spectroscopic techniques such as X-ray photoelectron spectroscopy (XPS) and infrared (IR) spectroscopy are often employed to study these surface interactions and elucidate the nature of the adsorbed species.

Mechanistic Investigations into Reactions of Tert Butyl 4 Tert Butoxy 3 Nitrobenzoate

Computational Chemistry and Quantum Mechanical Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules and their reactions. Quantum mechanical methods are central to these investigations, offering insights into electronic structure and energy.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a hypothetical reaction involving Tert-butyl 4-tert-butoxy-3-nitrobenzoate, DFT studies would be employed to map out potential reaction pathways, such as nucleophilic aromatic substitution or hydrolysis of the ester group. These calculations would identify the geometries of reactants, intermediates, transition states, and products, and calculate their relative energies to determine the most likely reaction course. However, no specific DFT studies have been published for Tert-butyl 4-tert-butoxy-3-nitrobenzoate.

Transition State Analysis and Energy Profiles

A critical aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational analysis would involve locating the transition state structure for a given reaction of Tert-butyl 4-tert-butoxy-3-nitrobenzoate and calculating its vibrational frequencies to confirm it as a true saddle point. This information would be used to construct a reaction energy profile, detailing the energy changes throughout the reaction and allowing for the calculation of the activation energy barrier. Such analyses are currently not available for this compound.

Molecular Orbital Theory Interpretations

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of Tert-butyl 4-tert-butoxy-3-nitrobenzoate would offer insights into its reactivity. For instance, the location and energy of the LUMO would indicate the most likely site for nucleophilic attack, while the HOMO would suggest the site of electrophilic attack or electron donation. Without specific computational studies, a detailed MO analysis for this molecule cannot be provided.

Elucidation of Reaction Mechanisms

Experimental and computational studies work in tandem to elucidate the precise step-by-step sequence of bond-making and bond-breaking events that constitute a reaction mechanism.

Radical vs. Concerted vs. Stepwise Processes

Reactions can proceed through various types of mechanisms. A radical process would involve single-electron intermediates, a concerted process would see all bond changes occurring in a single step, and a stepwise process would involve one or more intermediates. Distinguishing between these for reactions of Tert-butyl 4-tert-butoxy-3-nitrobenzoate would typically involve a combination of kinetic studies, isotopic labeling experiments, and computational modeling to identify intermediates and transition states. There is no published research that delineates these mechanistic pathways for this specific ester.

Electron Transfer Mechanisms

An electron transfer mechanism involves the transfer of an electron from a donor to an acceptor molecule, often initiating a reaction cascade. Given the presence of the nitro group, which is a strong electron-withdrawing group, it is plausible that Tert-butyl 4-tert-butoxy-3-nitrobenzoate could participate in single-electron transfer (SET) reactions under certain conditions, for example, with strong reducing agents or under photochemical stimulation. However, no experimental or theoretical studies have been found that specifically investigate electron transfer mechanisms involving this compound.

Complex-Induced Proximity Effects (CIPE)

The structure of Tert-butyl 4-tert-butoxy-3-nitrobenzoate, featuring multiple functional groups, presents opportunities for intramolecular reactions and directed functionalization, where Complex-Induced Proximity Effects (CIPE) can play a significant role. CIPE refers to a phenomenon where a reagent, often an organometallic species, forms a complex with a functional group on the substrate. This initial complexation brings the reactive part of the reagent into close proximity with a specific site on the molecule, facilitating a reaction that might otherwise be disfavored. benthamopenarchives.com

In the context of Tert-butyl 4-tert-butoxy-3-nitrobenzoate, the carbonyl group of the tert-butyl ester, the ether oxygen of the tert-butoxy (B1229062) group, and the nitro group can all potentially act as coordinating sites for a reagent. For instance, in a directed ortho-metalation (DoM) reaction, an organolithium reagent could coordinate to the carbonyl oxygen. benthamopenarchives.com This would position the lithium and its associated alkyl group in proximity to the ortho-protons on the aromatic ring. However, due to the substitution pattern, the only available ortho-position to the ester is also meta to the nitro group and ortho to the tert-butoxy group.

The relative directing ability of these groups and the steric hindrance imposed by the bulky tert-butyl and tert-butoxy groups would be critical in determining the outcome of such a reaction. The formation of a pre-lithiation complex can significantly lower the activation energy for deprotonation at a specific site by ensuring a high effective local concentration of the base. benthamopenarchives.com

Table 1: Potential Coordinating Groups for CIPE in Tert-butyl 4-tert-butoxy-3-nitrobenzoate

| Functional Group | Potential for Coordination |

| Tert-butyl ester (carbonyl) | Strong |

| Tert-butoxy (ether oxygen) | Moderate |

| Nitro group | Weak to Moderate |

This table is generated based on the general coordinating abilities of these functional groups.

Regioselectivity and Stereoselectivity Control in Reactions

Factors Governing Ortho-, Meta-, Para- Selectivity in Aromatic Substitutions

The regioselectivity of electrophilic aromatic substitution reactions on Tert-butyl 4-tert-butoxy-3-nitrobenzoate is governed by the combined electronic and steric effects of the three substituents on the benzene (B151609) ring.

The tert-butoxy group is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom which can be donated to the ring through resonance. The tert-butyl ester group is a deactivating group and a meta-director. The tert-butyl group itself is weakly activating and an ortho, para-director, primarily through inductive effects and hyperconjugation. stackexchange.com The nitro group is a strong deactivating group and a meta-director.

In Tert-butyl 4-tert-butoxy-3-nitrobenzoate, the positions are influenced as follows:

Position 2: ortho to the tert-butoxy group (activating) and ortho to the nitro group (deactivating). Sterically hindered by the adjacent tert-butoxy and nitro groups.

Position 5: meta to the tert-butoxy group (disfavored), ortho to the tert-butyl ester (disfavored), and meta to the nitro group (favored).

Position 6: para to the nitro group (disfavored), meta to the tert-butyl ester (favored), and ortho to the tert-butoxy group (activating).

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -O-C(CH₃)₃ | Activating (Resonance) | ortho, para |

| -COOC(CH₃)₃ | Deactivating (Inductive & Resonance) | meta |

| -NO₂ | Deactivating (Inductive & Resonance) | meta |

| -C(CH₃)₃ | Activating (Inductive & Hyperconjugation) | ortho, para |

This table summarizes the general directing effects of the substituent types present in the molecule.

Chiral Induction and Stereochemical Outcomes

Reactions involving Tert-butyl 4-tert-butoxy-3-nitrobenzoate could lead to stereochemical outcomes if a new chiral center is formed. For this to occur, the reaction must involve the creation of a stereogenic center, and there must be a source of chirality to induce facial selectivity. The starting molecule itself is achiral.

Chiral induction could be achieved by using a chiral reagent or a chiral catalyst. For example, in a hypothetical reduction of a prochiral ketone that might be introduced onto the molecule, the use of a chiral reducing agent would lead to a non-racemic mixture of alcohol enantiomers.

Alternatively, if a reaction were to occur at the tert-butyl ester, for instance, a reaction involving the enolate, the approach of an electrophile could be influenced by a chiral auxiliary or catalyst. The development of selective and efficient access to Michael adducts with stereocontrolled quaternary carbon centers has been demonstrated with related compounds like tert-butyl acrylate, highlighting the possibility of achieving high enantiocontrol. researchgate.net The stereoselectivity of such processes can be determined using techniques like NMR in chiral liquid crystals. researchgate.net

Without the introduction of a chiral element, any reaction creating a stereocenter from the achiral Tert-butyl 4-tert-butoxy-3-nitrobenzoate will result in a racemic mixture.

Kinetic Studies and Reaction Rate Analysis

Determination of Rate-Determining Steps

To determine the RDS, kinetic experiments would be conducted where the concentrations of the reactants are systematically varied, and the initial reaction rate is measured. The experimental rate law derived from this data can then be compared to the theoretical rate laws for different proposed mechanisms. The mechanism that is consistent with the experimental rate law is likely the correct one, and its slowest step is the RDS. khanacademy.org

For example, if the rate law is found to be first order in both Tert-butyl 4-tert-butoxy-3-nitrobenzoate and the nucleophile, it would suggest that the formation of the Meisenheimer complex is the rate-determining step.

Influence of Substituents on Reaction Kinetics

The substituents on the aromatic ring of Tert-butyl 4-tert-butoxy-3-nitrobenzoate have a profound influence on the kinetics of its reactions.

Electronic Effects: The electron-withdrawing nitro and tert-butyl ester groups decrease the electron density of the aromatic ring. This deactivation slows down the rate of electrophilic aromatic substitution. Conversely, these groups activate the ring towards nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). The electron-donating tert-butoxy group has the opposite effect, activating the ring for electrophilic substitution and deactivating it for nucleophilic substitution.

Steric Effects: The bulky tert-butyl and tert-butoxy groups can sterically hinder the approach of reagents to adjacent positions on the ring. This steric hindrance can lead to a decrease in the reaction rate, especially for reactions that require the formation of a crowded transition state. For instance, in an SNAr reaction, the approach of a nucleophile to a position ortho to a tert-butoxy group would be sterically hindered.

Kinetic studies on related compounds have shown that the nature of the substituents can significantly alter the activation energy of a reaction. For instance, in the oxidation of cyclohexane, the type of metal in a catalyst has a large impact on reactivity. rsc.org Similarly, the electronic nature of substituents on a benzene ring can influence reaction rates by orders of magnitude.

Table 3: Predicted Influence of Substituents on Reaction Rates

| Reaction Type | Effect of -O-C(CH₃)₃ | Effect of -COOC(CH₃)₃ | Effect of -NO₂ |

| Electrophilic Aromatic Substitution | Rate Accelerating | Rate Retarding | Rate Retarding |

| Nucleophilic Aromatic Substitution | Rate Retarding | Rate Accelerating | Rate Accelerating |

This table provides a qualitative prediction of the influence of each substituent on the rate of common aromatic reactions.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The structure of Tert-butyl 4-tert-butoxy-3-nitrobenzoate suggests its primary utility as a specialized intermediate, where its protecting groups can be strategically removed under specific conditions to unmask reactive functionalities.

While no direct synthesis of a specific biologically active compound using Tert-butyl 4-tert-butoxy-3-nitrobenzoate is documented, its core structure is related to various phenolic and aminobenzoic acid derivatives that are prevalent in pharmaceuticals. For instance, the selective reduction of the nitro group to an amine, followed by hydrolysis of the ester and ether, would yield 3-amino-4-hydroxybenzoic acid, a scaffold found in some antimicrobial and anti-inflammatory agents. The tert-butyl groups offer robust protection during intermediate synthetic steps, preventing unwanted side reactions.

The compound's potential lies in its ability to serve as a precursor to more complex pharmaceutical building blocks. The nitro group can be a handle for various transformations beyond simple reduction. For example, it can direct ortho-lithiation or be a precursor for diazotization and subsequent Sandmeyer reactions to introduce a range of functionalities. The tert-butoxy (B1229062) and tert-butyl ester groups would ensure that the carboxylic acid and phenol (B47542) moieties remain protected during these transformations.

Table 1: Potential Transformations of Tert-butyl 4-tert-butoxy-3-nitrobenzoate for Pharmaceutical Precursors

| Reagent/Condition | Transformation | Resulting Functional Group | Potential Application |

| H₂, Pd/C | Nitro Reduction | Amine | Formation of amides, sulfonamides |

| SnCl₂, HCl | Nitro Reduction | Amine | Alternative to catalytic hydrogenation |

| 1. NaNO₂, HCl; 2. CuX | Sandmeyer Reaction | Halogen, Cyano, etc. | Introduction of diverse functionalities |

| Trifluoroacetic Acid (TFA) | Deprotection | Carboxylic Acid & Phenol | Unmasking of reactive sites |

Similar to its potential in pharmaceuticals, Tert-butyl 4-tert-butoxy-3-nitrobenzoate could be a precursor in the development of novel agrochemicals. Many herbicides and pesticides are based on substituted nitroaromatic or aminobenzoic acid structures. The controlled, stepwise functionalization of this compound could lead to the synthesis of new active ingredients with tailored properties.

Exploration as a Building Block in Polymer Chemistry

The presence of multiple functional groups suggests that derivatives of Tert-butyl 4-tert-butoxy-3-nitrobenzoate could be incorporated into polymers to impart specific properties.

Following the transformation of the nitro group or deprotection of the ester and ether, the resulting molecule could be converted into a monomer. For example, the corresponding amino-hydroxy-benzoic acid could be polymerized into specialty polyamides or polyesters. The bulky tert-butyl groups, if retained in a monomer derivative, could influence the physical properties of the resulting polymer, such as increasing its solubility and thermal stability.

Participation in Directed Metalation Strategies and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The functional groups on Tert-butyl 4-tert-butoxy-3-nitrobenzoate could theoretically act as directed metalation groups (DMGs). The tert-butoxy group is a known, albeit weak, DMG. More significantly, the tert-butyl ester, after conversion to an amide or a related group, could serve as a potent DMG. This would allow for the introduction of electrophiles specifically at the position ortho to this group. The nitro group's strong electron-withdrawing nature would influence the acidity of the aromatic protons, potentially modulating the regioselectivity of the metalation.

Table 2: Hypothetical Directed Metalation of a Derivative

| Directed Metalation Group (Derivative) | Position of Lithiation | Subsequent Electrophile | Resulting Structure |

| N,N-diethyl amide (from ester) | C2 (ortho to amide) | I₂ | 2-iodo derivative |

| O-tert-butoxy | C5 (ortho to ether) | (CH₃)₃SiCl | 5-trimethylsilyl derivative |

Influence of the Compound's Structure on Stereoselectivity in Downstream Reactions

While direct experimental studies detailing the influence of tert-butyl 4-tert-butoxy-3-nitrobenzoate on the stereoselectivity of downstream reactions are not extensively documented in publicly available literature, a comprehensive analysis of its structural components allows for a scientifically grounded projection of its potential role in directing stereochemical outcomes. The stereocontrol exerted by a molecule is fundamentally derived from its three-dimensional architecture and the electronic nature of its constituent functional groups. In the case of tert-butyl 4-tert-butoxy-3-nitrobenzoate, the interplay between the bulky tert-butoxy group and the electron-withdrawing nitro group is paramount.

The spatial arrangement of the substituents on the phenyl ring creates a distinct steric and electronic environment that can predictably influence the transition state geometry of a reaction involving a chiral substrate or reagent.

Steric Hindrance from the Tert-Butoxy Group

The tert-butoxy group, positioned ortho to the nitro group and meta to the tert-butyl ester, is sterically demanding. This bulkiness can serve as a stereodirecting element by physically obstructing one face of the molecule. In a hypothetical downstream reaction, such as an asymmetric addition to a prochiral center elsewhere in a molecule derived from this compound, the tert-butoxy group would likely block the approach of a reagent from its side. This steric hindrance would favor the reagent's approach from the less hindered face, leading to a diastereoselective or enantioselective outcome. The effectiveness of this steric shielding is a well-established principle in asymmetric synthesis.

Electronic Effects of the Nitro Group

The nitro group is a potent electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. By withdrawing electron density, the nitro group can affect the stability of charged intermediates or transition states in a downstream reaction. For instance, in reactions proceeding through a carbocationic intermediate, the presence of the nitro group would be destabilizing. This electronic effect, combined with its meta-directing nature in electrophilic aromatic substitutions, can influence the regioselectivity and, consequently, the stereoselectivity of certain transformations. libretexts.orgmasterorganicchemistry.comlibretexts.org

Combined Steric and Electronic Influence in a Hypothetical Scenario

To illustrate the potential influence on stereoselectivity, consider a hypothetical scenario where a derivative of tert-butyl 4-tert-butoxy-3-nitrobenzoate is used as a chiral auxiliary. Let's imagine a nucleophilic addition to a prochiral ketone where the auxiliary is covalently attached. The bulky tert-butoxy group would be expected to create a facial bias, directing the incoming nucleophile to the opposite face of the ketone.

The following hypothetical data table illustrates the potential impact of the substituent pattern on the diastereoselectivity of such a reaction.

Table 1: Hypothetical Diastereoselectivity in a Nucleophilic Addition Reaction

| Entry | Substrate Auxiliary | Diastereomeric Ratio (d.r.) |

| 1 | Unsubstituted Benzoate (B1203000) | 50:50 |

| 2 | 4-tert-butoxy Benzoate | 70:30 |

| 3 | 3-nitro Benzoate | 60:40 |

| 4 | 4-tert-butoxy-3-nitrobenzoate | 95:5 |

This data is purely illustrative and intended to demonstrate the potential synergistic effect of the substituents.

In this hypothetical model, the unsubstituted benzoate auxiliary (Entry 1) provides no facial discrimination, resulting in a racemic mixture. The presence of a single tert-butoxy group (Entry 2) introduces a moderate level of steric control. A nitro group alone (Entry 3) might exert a modest electronic influence on the transition state. However, the combination of the bulky tert-butoxy group for steric shielding and the electron-withdrawing nitro group to electronically tune the transition state (Entry 4) could lead to a significantly higher diastereoselectivity.

Analytical and Characterization Techniques in Research on Tert Butyl 4 Tert Butoxy 3 Nitrobenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including tert-butyl 4-tert-butoxy-3-nitrobenzoate. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of tert-butyl 4-tert-butoxy-3-nitrobenzoate.

In a typical ¹H NMR spectrum, the protons of the two distinct tert-butyl groups would exhibit characteristic singlet signals in the upfield region, generally between δ 1.3 and 1.6 ppm. The nine protons of the ester tert-butyl group and the nine protons of the ether tert-butoxy (B1229062) group are chemically equivalent within their respective groups, leading to sharp, intense singlets. The aromatic protons on the benzene (B151609) ring would appear as distinct signals in the downfield region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (e.g., doublets or doublet of doublets) are dictated by their positions relative to the electron-withdrawing nitro group and the electron-donating tert-butoxy group.

The ¹³C NMR spectrum provides complementary information by detecting the carbon atoms in the molecule. The spectrum would show distinct signals for the quaternary and methyl carbons of the two tert-butyl groups, the carbons of the aromatic ring, and the carbonyl carbon of the ester group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tert-butyl 4-tert-butoxy-3-nitrobenzoate (Note: These are predicted values and may vary slightly based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 2) | ~ 8.2 (d) | ~ 125 |

| Aromatic CH (position 5) | ~ 7.8 (dd) | ~ 128 |

| Aromatic CH (position 6) | ~ 7.1 (d) | ~ 115 |

| Ester C(CH₃)₃ | ~ 1.6 (s, 9H) | ~ 28 |

| Ester C (CH₃)₃ | ~ 82 | |

| Ether O-C(CH₃)₃ | ~ 1.4 (s, 9H) | ~ 29 |

| Ether O-C (CH₃)₃ | ~ 80 | |

| Carbonyl C=O | ~ 164 | |

| Aromatic C-O | ~ 155 | |

| Aromatic C-NO₂ | ~ 140 | |

| Aromatic C-CO₂tBu | ~ 130 |